Methyl 4-aminomethylphenylacetate
Overview
Description
Scientific Research Applications
1. Production of Phenylacetic Acid Derivatives
Methyl 4-aminomethylphenylacetate is related to phenylacetic acid derivatives. For instance, derivatives like methyl 2-acetyl-3,5-dihydroxyphenylacetate have been synthesized and studied for their antimicrobial properties, although not all derivatives exhibit significant activity in this area (Varma et al., 2006).
2. Aminolysis and Michael Addition Studies
Kinetic studies involving the aminolysis of related compounds, such as 4-nitrophenylacetate, have been conducted to understand the reactions' behaviors in different microenvironments. This research provides insights into the mechanisms of reactions involving similar phenylacetate derivatives (Fernández et al., 2005).
3. Corrosion Inhibition in Industrial Processes
Compounds related to this compound, such as α-aminophosphonates, have been synthesized and studied for their corrosion inhibition properties on mild steel in acidic environments. This is particularly relevant in industrial pickling processes (Gupta et al., 2017).
4. Synthesis and Antimicrobial Activity
Research on the synthesis of methyl 4-hydroxyphenylacetate, closely related to this compound, has demonstrated its potential for antimicrobial applications. Studies have explored the synthesis process and its efficiency, contributing to the understanding of its applications in this field (Shu Ying, 2010).
Safety and Hazards
Safety data for Methyl 4-aminomethylphenylacetate indicates that it should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Properties
IUPAC Name |
methyl 2-[4-(aminomethyl)phenyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5H,6-7,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCICDTOQZOSSQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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